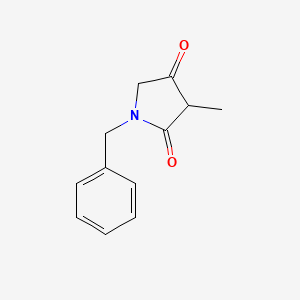

1-Benzyl-3-methylpyrrolidine-2,4-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

1-benzyl-3-methylpyrrolidine-2,4-dione |

InChI |

InChI=1S/C12H13NO2/c1-9-11(14)8-13(12(9)15)7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |

InChI Key |

LDJDBTGJBCOCQE-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)CN(C1=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Benzyl 3 Methylpyrrolidine 2,4 Dione and Derivatives

Established Synthetic Routes to the Pyrrolidine-2,4-dione (B1332186) Core

The formation of the central pyrrolidine-2,4-dione ring is the cornerstone of synthesizing the target compound. Various routes have been developed, each with distinct advantages.

Multi-step synthesis provides a robust, albeit longer, pathway to complex heterocyclic structures like pyrrolidine-2,4-diones. A notable example is the traceless solid-phase synthesis, which allows for the systematic construction of the molecule on a polymer support, simplifying purification between steps. researchgate.net This method involves anchoring an amino acid to a resin, followed by a sequence of reactions to build and cyclize the ring before cleaving the final product from the support. researchgate.net

Table 1: Representative Steps in Solid-Phase Synthesis of a Pyrrolidine-2,4-dione Core

| Step | Reaction | Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | Resin Loading | Fmoc-amino acid, DIC, HOBt, DMAP | Anchors the initial building block to the solid support. researchgate.net |

| 2 | N-Protection | Ns-Cl, 2,6-lutidine | Protects the nitrogen atom for subsequent reactions. researchgate.net |

| 3 | Esterification | Alcohol, PPh3, DIAD | Introduces the ester group required for cyclization. researchgate.net |

| 4 | Deprotection | Mercaptoethanol, DBU | Removes the nitrogen protecting group. researchgate.net |

| 5 | N-Alkylation | Bromoacetic acid, DIC, DIEA | Introduces the side chain that will form part of the ring. researchgate.net |

| 6 | Cyclization | PPh3, TEA or DBU | An intramolecular reaction (e.g., Wittig type) to form the heterocyclic ring. researchgate.net |

This table is a generalized representation of a multi-step solid-phase synthesis for the pyrrolidine-2,4-dione core.

While many green, one-pot methods focus on the synthesis of N-substituted succinimides (pyrrolidine-2,5-diones), the principles can inform strategies for their 2,4-dione isomers. A common green approach for succinimides involves the direct reaction of succinic acid with primary amines in hot water, eliminating the need for organic solvents and catalysts. This method proceeds by forming an intermediate amic acid, which then cyclizes via dehydration to form the imide ring. Adapting such environmentally benign approaches to the synthesis of the less common 2,4-dione scaffold remains an area of interest in synthetic chemistry.

The Dieckmann condensation is a powerful and widely used intramolecular reaction for forming five- and six-membered rings. chemistrysteps.com It is particularly well-suited for the synthesis of the pyrrolidine-2,4-dione core. researchgate.net The reaction involves the base-catalyzed intramolecular cyclization of a diester. orgoreview.com In the context of pyrrolidine-2,4-diones, the starting material is typically an N-acyl amino acid ester.

The mechanism proceeds as follows:

A strong base (e.g., sodium ethoxide, potassium tert-butoxide) abstracts an acidic α-proton from the carbon adjacent to the acyl carbonyl group, forming an enolate. libretexts.org

The enolate then acts as a nucleophile, attacking the carbonyl carbon of the ester group within the same molecule. chemistrysteps.comlibretexts.org

This intramolecular nucleophilic acyl substitution results in the formation of a cyclic β-keto ester, with the expulsion of an alkoxide leaving group. libretexts.org

This strategy has been successfully applied to generate a variety of substituted pyrrolidine-2,4-diones, including spirocyclic variants. researchgate.netresearchgate.net The choice of starting materials and reaction conditions allows for control over the final structure. researchgate.net

Achieving stereocontrol is crucial in medicinal chemistry, and several methods have been developed for the asymmetric synthesis of chiral succinimides and related pyrrolidine (B122466) structures. While many of these methods are optimized for the 2,5-dione isomer, the underlying principles of asymmetric catalysis are applicable to precursors of 2,4-diones.

Key strategies include:

Asymmetric Hydrogenation: The use of chiral rhodium (Rh) catalysts in the asymmetric hydrogenation of maleinimide derivatives can produce chiral succinimides with high enantioselectivity. researchgate.net

Asymmetric Transfer Hydrogenation: This method provides a stereodivergent route to access all four stereoisomers of 3,4-disubstituted succinimides from common chemical feedstocks in a single step, using chiral Rh catalysts. nih.gov

These catalytic systems exhibit high activity and selectivity, enabling the synthesis of enantioenriched building blocks that can be further elaborated into complex molecules. nih.gov

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. This reaction is a primary method for synthesizing substituted succinimides (pyrrolidine-2,5-diones) rather than the 2,4-dione isomers. In this approach, a nucleophile (such as a thiol) attacks the double bond of a maleimide (B117702) derivative. This reaction is highly efficient and specific, particularly in bioconjugation chemistry. However, it is not a direct route to the pyrrolidine-2,4-dione core, which is typically assembled through cyclization reactions like the Dieckmann condensation.

Synthetic Transformations and Derivatization of 1-Benzyl-3-methylpyrrolidine-2,4-dione

Once the this compound core is synthesized, it can undergo various transformations to create a library of derivatives. The reactivity of the scaffold is centered around the active methylene (B1212753) group at the C3 position, which is flanked by two carbonyl groups, making its proton highly acidic and easily removed by a base.

Common derivatization strategies for the pyrrolidine-2,4-dione ring include:

Condensation Reactions: The active C3-methylene group can condense with aldehydes or orthoformates. For example, reaction with an aromatic aldehyde can yield a 3-arylidene derivative. nih.gov Similarly, condensation with ethyl orthoformate produces a 3-ethoxymethylene intermediate, which can be further reacted with nucleophiles like hydrazines or amines to introduce diverse substituents at the C3 position. nih.gov

Alkylation and Acylation: The enolate formed by deprotonation at C3 can react with various electrophiles. This allows for the introduction of additional alkyl or acyl groups at this position, further functionalizing the molecule.

These transformations leverage the inherent reactivity of the pyrrolidine-2,4-dione scaffold to build molecular complexity and synthesize a range of derivatives for further study. nih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-substituted 1,5-diphenylpyrrolidine-2,4-diones |

| 3-arylidene-1,5-diphenylpyrrolidine-2,4-diones |

| 3-ethoxymethylene-1,5-diphenylpyrrolidine-2,4-dione |

| N-substituted succinimides |

| Succinic acid |

| Bromoacetic acid |

Introduction of Benzyl (B1604629) and Methyl Substituents

The construction of the this compound scaffold typically involves a multi-step process. The N-benzyl group is commonly introduced by reacting a suitable pyrrolidine-2,4-dione precursor with benzylamine (B48309) or a benzyl halide. For instance, a common synthetic route involves the cyclization of appropriate precursors with benzylamine. This reaction establishes the foundational N-substituted heterocyclic ring.

Following the formation of the N-benzylpyrrolidine-2,4-dione, the methyl group at the C-3 position can be introduced through alkylation. This is typically achieved by treating the N-benzylated dione (B5365651) with a methylating agent, such as methyl iodide, in the presence of a suitable base. The base deprotonates the acidic C-3 position, generating a nucleophilic enolate that subsequently reacts with the electrophilic methylating agent.

Functionalization at Specific Positions of the Pyrrolidine-2,4-dione Ring

The pyrrolidine-2,4-dione ring possesses several reactive sites that allow for selective functionalization. The carbon atoms at the C-3 and C-5 positions are particularly amenable to modification. The C-3 position, situated between two carbonyl groups, has acidic protons, making it a prime site for alkylation, acylation, and condensation reactions. For example, condensation of 1,5-diphenylpyrrolidine-2,4-dione (B14431305) with ethyl orthoformate yields a 3-ethoxymethylene derivative, which can be further reacted with various nucleophiles to introduce substituents at the C-3 position. nih.gov

The C-5 position can also be functionalized. For instance, reactions can be designed to introduce substituents that can then be modified. An example, although on a related derivative, is the reaction of 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c] iium.edu.mynih.govoxazine-1,6,7-trione with benzylamine, which results in a complex pyrrolidine-2,3-dione (B1313883) derivative with substituents at the C-5 position. mdpi.com

Manganese(III)-Initiated Aerobic Oxidation and Hydroperoxidation

Manganese(III) acetate, Mn(OAc)₃, is a key reagent for initiating oxidative free-radical reactions in heterocyclic 1,3-dicarbonyl compounds, including pyrrolidine-2,4-dione derivatives. nih.govnih.gov This method facilitates aerobic oxidation and hydroperoxidation at the α-position to a carbonyl group. nih.gov The reaction is typically initiated by the one-electron oxidation of the dicarbonyl compound by Mn(III), which generates a free radical. nih.gov

Under aerobic conditions, this radical can react with molecular oxygen to form a hydroperoxy intermediate. nii.ac.jp Specifically, the Mn(III)-initiated aerobic oxidation of 1,3-dialkylpyrrolidine-2,4-diones can yield the corresponding hydroperoxides in good to excellent yields. nih.gov These hydroperoxides can be stable products or can be subsequently transformed into the corresponding alcohols. nih.gov The reaction proceeds under mild conditions and is considered an eco-friendly approach. nii.ac.jp

Table 1: Mn(III)-Catalyzed Aerobic Oxidation of a Vinyldiketone Enol nii.ac.jp

| Entry | Catalyst (mol%) | Conditions | Time (h) | Product 2a Yield (%) | Product 3a Yield (%) |

|---|---|---|---|---|---|

| 1 | None | rt, air | 24 | 0 | 0 |

| 2 | Mn(OAc)₃·2H₂O (10) | rt, air | 5 | 40 | 27 |

| 3 | Mn(OAc)₃·2H₂O (10) | rt, dry air | 5 | 48 | 21 |

| 4 | Mn(OAc)₃·2H₂O (10) | rt, dry air | 90 | 70 | 0 |

| 5 | Mn(OAc)₃·2H₂O (10) | rt, O₂ | 5 | 35 | 15 |

Interactive Data Table

| Entry | Catalyst (mol%) | Conditions | Time (h) | Product 2a Yield (%) | Product 3a Yield (%) |

|---|---|---|---|---|---|

| 1 | None | rt, air | 24 | 0 | 0 |

| 2 | Mn(OAc)₃·2H₂O (10) | rt, air | 5 | 40 | 27 |

| 3 | Mn(OAc)₃·2H₂O (10) | rt, dry air | 5 | 48 | 21 |

| 4 | Mn(OAc)₃·2H₂O (10) | rt, dry air | 90 | 70 | 0 |

| 5 | Mn(OAc)₃·2H₂O (10) | rt, O₂ | 5 | 35 | 15 |

| 6 | Mn(OAc)₃·2H₂O (10) | rt, O₂ | 24 | 40 | 0 |

Stereoselective Reduction Reactions, e.g., using Sodium Borohydride (B1222165) and Metal Chlorides

The carbonyl groups of the pyrrolidine-2,4-dione ring can be reduced to alcohols using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a commonly used reagent for the reduction of ketones to secondary alcohols. masterorganicchemistry.comlibretexts.orgyoutube.com The stereochemical outcome of these reductions can be influenced by the addition of metal chlorides, such as cerium(III) chloride (CeCl₃), a combination known as the Luche reduction. researchgate.netnih.gov

The addition of metal salts can enhance the stereoselectivity of the reduction. researchgate.net The metal ion can coordinate with the carbonyl oxygen, increasing its electrophilicity and potentially directing the hydride attack from a specific face of the molecule, leading to a higher yield of one stereoisomer. researchgate.net For example, the reduction of a 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione, a related structure, using NaBH₄ in combination with MgCl₂ or ZnCl₂ resulted in a stereoselective reaction, yielding a single product. researchgate.net This demonstrates that metal countercations can impart significant stereochemical control in the reduction mechanism. researchgate.net

Table 2: Reduction of 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione researchgate.net

| Reducing System | Product(s) | Yield (%) |

|---|---|---|

| NaBH₄ | Mixture | 34 |

| NaBH₄/MgCl₂ | Single Compound | 64 |

Interactive Data Table

| Reducing System | Product(s) | Yield (%) |

|---|---|---|

| NaBH₄ | Mixture | 34 |

| NaBH₄/MgCl₂ | Single Compound | 64 |

| NaBH₄/ZnCl₂ | Single Compound | 58 |

Ring-Opening and Recyclization Reactions of Pyrrolidine-2,4-diones

The pyrrolidine-2,4-dione ring can undergo ring-opening reactions under certain conditions, such as hydrolysis. This process can break the amide bond within the ring, leading to the formation of an open-chain amino acid derivative.

Conversely, derivatives can be designed to undergo recyclization to form new heterocyclic systems. For example, reductive cyclization of o-nitrobenzylidenepyrrolidine-2,3-diones can lead to the formation of pyrrolo[3,4-b]quinolines. researchgate.net Similarly, treatment of 1-substituted-4-benzylidene-2,3-dioxopyrrolidines with ammonium (B1175870) formate (B1220265) can produce dipyrrolo[3,4-b:3′,4′-e]pyridine-3,5-diones. researchgate.net These reactions highlight the utility of the pyrrolidine-2,4-dione scaffold as a precursor for more complex heterocyclic structures.

N-Mannich Base Formation and Other N-Substitutions

The Mannich reaction is a three-component condensation that forms a C-C bond and is used to introduce an aminoalkyl group onto a substrate with an active hydrogen. nih.govoarjbp.com While the target compound is already N-benzylated, the pyrrolidine-2,4-dione nucleus itself can participate in Mannich reactions if the nitrogen is unsubstituted. The reaction involves an amine, formaldehyde (B43269) (or another aldehyde), and a compound with an acidic proton. oarjbp.comacademicjournals.org

For an N-unsubstituted pyrrolidine-2,4-dione, the nitrogen atom can act as the nucleophile, reacting with an aldehyde and an active hydrogen compound to form N-Mannich bases. nih.gov This functionalization introduces diverse substituents at the nitrogen atom, which is a key strategy for modifying the properties of the resulting molecules. researchgate.netrsc.org

Transition-Metal-Catalyzed C-H Functionalization for Derivatization

Transition-metal-catalyzed C-H functionalization has become a powerful tool for the direct and efficient modification of organic molecules. mdpi.comrsc.org This strategy avoids the need for pre-functionalized starting materials and offers novel pathways for creating C-C and C-heteroatom bonds. snnu.edu.cn Palladium catalysts are frequently employed for such transformations. mdpi.comnih.gov

In the context of this compound, C-H functionalization could potentially be directed to several positions. The benzyl group offers ortho C-H bonds that can be targeted for arylation or other coupling reactions, often using a directing group strategy where the catalyst is guided to a specific C-H bond. chu-lab.org The N-benzyl group itself can act as a directing group. Palladium(II)-catalyzed enantioselective C-H cross-coupling of benzylamines has been achieved, demonstrating the feasibility of functionalizing the benzylic position. chu-lab.org Furthermore, the aliphatic C-H bonds on the pyrrolidine ring, particularly at the C-5 position, could be targets for functionalization, although this is often more challenging than activating aromatic C-H bonds. longdom.orgnih.gov

Chemical Reactivity and Mechanistic Studies of 1 Benzyl 3 Methylpyrrolidine 2,4 Dione

Nucleophilic Substitution Reactions

The pyrrolidine-2,4-dione (B1332186) ring possesses two electrophilic carbonyl carbons at the C-2 and C-4 positions. The C-2 carbonyl is part of a tertiary amide (lactam), while the C-4 carbonyl is a ketone. Nucleophilic attack can occur at either of these sites. Generally, ketones are more electrophilic and reactive towards nucleophiles than amides.

Under forcing conditions, such as strong acid or base, nucleophilic acyl substitution at the C-2 lactam carbonyl can lead to ring-opening of the pyrrolidine (B122466) core. However, reactions involving the enolate formed at the C-3 position are more common. The presence of the N-benzyl group can sterically hinder the approach of nucleophiles to the C-2 carbonyl.

Reduction Reactions of Carbonyl Groups

The selective reduction of one of the two distinct carbonyl groups in 1-Benzyl-3-methylpyrrolidine-2,4-dione is a significant synthetic challenge. The outcome depends heavily on the nature of the reducing agent employed. Ketones are generally more susceptible to reduction by hydride reagents than amides. Therefore, mild reducing agents are expected to selectively reduce the C-4 ketone, while more powerful reagents can reduce both the ketone and the C-2 lactam.

The enzymatic asymmetric reduction of the related compound 1-benzyl-3-pyrrolidinone (B141626) has been shown to yield the enantiopure 1-benzyl-3-hydroxypyrrolidine, a valuable intermediate for various drugs. sigmaaldrich.com Similar stereoselective reductions could potentially be applied to the C-4 keto group of this compound.

Table 1: Expected Outcomes of Reduction Reactions

| Reducing Agent | Target Carbonyl | Expected Product |

|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | C-4 (Ketone) | 1-Benzyl-4-hydroxy-3-methylpyrrolidin-2-one |

| Lithium aluminium hydride (LiAlH₄) | C-2 (Lactam) & C-4 (Ketone) | 1-Benzyl-3-methylpyrrolidine-2,4-diol |

Condensation Reactions

The C-3 position of the pyrrolidine-2,4-dione ring is flanked by two electron-withdrawing carbonyl groups, making the attached proton highly acidic. This facilitates the formation of a stabilized enolate ion upon treatment with a base. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming condensation reactions, such as aldol (B89426) and Claisen-type reactions.

For instance, the condensation of a related compound, 1,5-diphenylpyrrolidine-2,4-dione (B14431305), with various aldehydes and other electrophiles occurs at the C-3 position, leading to a range of 3-substituted derivatives. nih.gov Similarly, this compound is expected to react with electrophiles at the C-3 carbon after deprotonation. The presence of the C-3 methyl group, however, means the reaction site is a tertiary carbon, which could introduce steric hindrance.

Rearrangement Reactions and Their Mechanisms

Rearrangement reactions are transformations involving the migration of an atom or group within a molecule. For dicarbonyl compounds, a well-known example is the benzilic acid rearrangement, which is characteristic of 1,2-diketones. wikipedia.orglibretexts.org This specific rearrangement is not applicable to this compound, as it is a 1,3-dicarbonyl system.

While various rearrangement reactions are known in organic synthesis, specific studies detailing rearrangements of the this compound scaffold are not prominently featured in the literature. The stability of the pyrrolidine ring means that rearrangements would likely require specific substrates and conditions, such as the introduction of adjacent functional groups that could promote such a process. libretexts.org

Factors Influencing Reaction Outcomes and Selectivity

The selectivity of reactions involving this compound is governed by a combination of electronic and steric factors.

Electronic Effects : The primary factor is the differential reactivity of the ketone versus the lactam carbonyl group. The C-4 ketone is more electrophilic and thus the preferred site for nucleophilic addition by "hard" nucleophiles. The acidity of the C-3 proton makes this position the center of reactivity for base-mediated alkylation and condensation reactions. nih.gov

Steric Hindrance : The N-benzyl group is bulky and can influence the stereochemical outcome of reactions by directing the approach of reagents to the less hindered face of the molecule. The C-3 methyl group also adds steric bulk around the acidic C-3 proton, potentially affecting the rate of enolate formation and its subsequent reactions compared to an unsubstituted analog.

Solvent Effects : The choice of solvent can dramatically influence reaction pathways. nih.gov Polar aprotic solvents can accelerate reactions involving charged intermediates like enolates, while the polarity can also shift the keto-enol tautomeric equilibrium, thereby changing the concentration of the reactive nucleophilic species. masterorganicchemistry.com

Reaction Conditions : Temperature and the choice of catalyst are critical. For example, in reduction reactions, temperature can affect the selectivity between the two carbonyl groups. In cycloaddition reactions, kinetic versus thermodynamic control can lead to different products. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 1-Benzyl-3-methylpyrrolidine-2,4-dione, both proton (¹H) and carbon-¹³ (¹³C) NMR would be instrumental, though detailed experimental data is primarily available for ¹H NMR.

¹H NMR Applications

Proton NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, revealing their chemical environment and proximity to other atoms. Analysis of this compound in a deuterated solvent like dimethyl sulfoxide (B87167) (DMSO-d₆) shows that the compound predominantly exists in its enol tautomeric form, 1-benzyl-4-hydroxy-3-methyl-1H-pyrrol-2(5H)-one. This is evidenced by a distinct signal at 10.62 ppm, which is characteristic of an enolic hydroxyl proton. google.com

The spectrum further displays a multiplet between 7.14 and 7.34 ppm, integrating to five protons, which corresponds to the aromatic protons of the benzyl (B1604629) group. google.com A singlet at 4.44 ppm is assigned to the two methylene (B1212753) protons (CH₂) of the benzyl group, indicating their chemical equivalence. google.com The methyl group (CH₃) at the third position of the pyrrolidine (B122466) ring appears as a singlet at 1.57 ppm. google.com A signal reported at 3.62 ppm as a doublet corresponds to the two protons on the fifth carbon of the pyrrolidine ring. google.com

Table 1: ¹H NMR Spectroscopic Data for this compound (Enol Form)

| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 10.62 | Singlet (s) | 1H | Enolic OH |

| 7.14-7.34 | Multiplet (m) | 5H | Aromatic CH (Benzyl) |

| 4.44 | Singlet (s) | 2H | Benzyl CH₂ |

| 3.62 | Doublet (d) | 2H | Pyrrolidine C₅H₂ |

| 1.57 | Singlet (s) | 3H | Methyl CH₃ |

Data acquired in DMSO-d₆ at 400 MHz. google.com

¹³C NMR Applications

While crucial for confirming the carbon framework and the presence of carbonyl and enol carbons, specific experimental ¹³C NMR data for this compound were not available in the searched literature. This analysis would typically be used to identify the chemical shifts of the two carbonyl/enol carbons, the carbons of the benzyl group, and the aliphatic carbons of the methyl and pyrrolidine ring structure.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR analysis would be expected to show characteristic absorption bands for the dione (B5365651) carbonyl (C=O) groups, typically in the region of 1700-1750 cm⁻¹. In its enol form, characteristic bands for O-H and C=C stretching would also be present. However, detailed experimental IR spectra for this specific compound could not be located in the reviewed sources.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of this compound has determined a mass-to-charge ratio (m/z) of 204 for the protonated molecule ([M+H]⁺). google.com This finding is consistent with the compound's chemical formula, C₁₂H₁₃NO₂, which has a calculated molecular weight of approximately 203.24 g/mol .

Table 2: Mass Spectrometry Data

| Ion | Observed m/z | Interpretation |

|---|---|---|

| [M+H]⁺ | 204 | Protonated Molecular Ion |

Data obtained via LC-MS with electrospray ionization (ESI). google.com

A detailed analysis of the compound's fragmentation pattern, which would provide further structural confirmation by identifying characteristic fragment ions (e.g., the benzyl cation at m/z 91), was not available in the consulted sources.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and conformational details. This technique would be the most accurate method to confirm the solid-state structure of this compound and determine if it crystallizes in the dione or enol form. At present, there are no published X-ray crystallographic studies for this compound in the searched scientific literature.

Analysis of Pyrrolidine Ring Conformation

A key structural feature of interest is the conformation of the five-membered pyrrolidine ring. Such rings are typically non-planar and adopt puckered conformations, such as envelope or twist forms, to minimize steric and torsional strain. An X-ray crystallographic study would precisely define this conformation. In the absence of such experimental data for this compound, this structural aspect remains unconfirmed.

Dihedral Angle Analysis of Substituent Groups

A comprehensive search for crystallographic and advanced spectroscopic data specific to this compound did not yield experimental results detailing the dihedral angles of its substituent groups. The necessary X-ray diffraction data or advanced NMR conformational studies required for a precise and scientifically accurate analysis of the spatial arrangement of the benzyl and methyl groups relative to the pyrrolidine-2,4-dione (B1332186) core are not available in the public domain based on the conducted research.

While structural analyses of related compounds, such as (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, have been published, the significant differences in substitution patterns (a benzylidene group at C4 versus a methyl group at C3) and the arrangement of the keto groups (2,3-dione vs. 2,4-dione) prevent the extrapolation of their dihedral angle data to the target molecule. scispace.comscichemj.org Such an extrapolation would be scientifically unsound, as these structural changes fundamentally alter the steric and electronic environment, leading to different conformational preferences and dihedral angles.

Therefore, a detailed discussion and data presentation for the dihedral angle analysis of this compound cannot be provided at this time. Further research, including single-crystal X-ray crystallography or theoretical modeling (e.g., Density Functional Theory calculations), would be required to elucidate the precise three-dimensional structure and conformational properties of this specific compound.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a mainstay in computational chemistry for predicting a wide array of molecular properties.

Molecular Modeling and Docking Studies to Predict Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1-Benzyl-3-methylpyrrolidine-2,4-dione, docking studies could be employed to predict its binding affinity and mode of interaction with biological targets, such as enzymes or receptors. This is a common approach in drug discovery, but no such studies have been published specifically for this compound.

Mechanistic Aspects of Biological Activity and Structure Activity Relationships Sar

General Overview of Pyrrolidine-2,4-dione (B1332186) Biological Activity from a Chemical Perspective

The pyrrolidine-2,4-dione moiety, a core component of the subject compound 1-Benzyl-3-methylpyrrolidine-2,4-dione, belongs to a class of five-membered nitrogen-containing heterocycles that are considered "privileged scaffolds" in medicinal chemistry. This designation stems from the ability of this core structure to serve as a versatile framework for designing ligands that can interact with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. The chemical properties of the scaffold, including its capacity for hydrogen bonding, its rigid yet non-planar conformation, and the potential for substitution at multiple positions, contribute to its molecular recognition by diverse proteins.

Research into derivatives built upon the pyrrolidine-dione core has revealed a remarkable range of biological effects. These include anticonvulsant, anti-inflammatory, analgesic, antimicrobial, antiviral, and antitumor activities. For instance, certain derivatives have been investigated for their potent anticonvulsant properties, showing efficacy in preclinical models of epilepsy. frontiersin.org Others have demonstrated significant larvicidal activity against mosquito species like Culex quinquefasciatus. nih.gov The scaffold is also present in natural tetramic acids, which are known for their insecticidal, fungicidal, and herbicidal properties. nih.gov This functional diversity highlights the chemical tractability of the pyrrolidine-2,4-dione ring system, which allows for the strategic placement of various pharmacophoric elements to modulate potency and selectivity for different biological targets. The sp³-hybridized carbons in the saturated ring structure provide a three-dimensional geometry that can effectively explore the pharmacophore space, a distinct advantage in drug design. mdpi.com

Investigation of Molecular Targets and Binding Modes

The diverse biological activities of pyrrolidine-2,4-dione derivatives are a direct consequence of their interaction with various molecular targets, including ion channels and enzymes. The specific nature of these interactions is dictated by the substitution pattern on the pyrrolidine-dione core.

A significant body of research, particularly on the closely related pyrrolidine-2,5-dione analogues, points towards neuronal voltage-gated ion channels as primary molecular targets for their anticonvulsant and antinociceptive activities. Recurrent seizure activity is often the result of excessive neuronal hyperexcitability, and modulating the function of ion channels that control neuronal firing is a key therapeutic strategy.

Studies on hybrid anticonvulsants incorporating the pyrrolidine-2,5-dione scaffold have demonstrated that their mechanism of action often involves the modulation of neuronal voltage-sensitive sodium channels (VGSCs) and L-type voltage-gated calcium channels (VGCCs). nih.gov In vitro ligand binding studies have confirmed that these compounds can bind to these channels, thereby stabilizing the inactive state of sodium channels or reducing calcium influx, which in turn suppresses the spread of seizures and mitigates neuropathic pain. For example, certain hybrid compounds showed moderate but significant binding to Cav1.2 (L-type) channels, which appeared to be at least partially responsible for their efficacy in animal models of focal seizures. The well-known antiepileptic drug ethosuximide, which features a pyrrolidine-2,5-dione ring, is known to act by blocking T-type calcium channels. This precedent further establishes the affinity of the pyrrolidine-dione scaffold for various classes of ion channels.

The pyrrolidine-dione scaffold has also been identified as a core structure in the development of various enzyme inhibitors.

Acetylcholinesterase (AChE): Several studies have explored pyrrolidine-dione derivatives as inhibitors of cholinesterases (AChE and Butyrylcholinesterase, BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. Synthesized dispiro compounds, which incorporate a pyrrolidine-2,5-dione ring, have shown promising inhibitory activity against both AChE and BChE. mdpi.com For instance, compounds 8e and 8g from one study were identified as effective inhibitors of both enzymes, with IC₅₀ values in the low micromolar range. mdpi.com Kinetic studies of similar compounds suggest a mixed-mode inhibition, indicating that the molecules can bind to both the active and allosteric sites of the enzyme. nih.gov This suggests that a compound like this compound could potentially be optimized to function as a cholinesterase inhibitor.

USP1/UAF1 Deubiquitinase: The ubiquitin-specific protease 1 (USP1)/UAF1 complex is a key deubiquitinase involved in DNA damage response pathways, making it an attractive target for cancer therapy, particularly for overcoming resistance to drugs like cisplatin. While the pyrrolidine-dione scaffold is highly versatile, a review of the current literature reveals no specific studies linking this compound or its close analogues to the inhibition of the USP1/UAF1 complex. Known inhibitors of this complex, such as Pimozide, are structurally distinct from the pyrrolidine-dione class. frontiersin.org Therefore, while enzyme inhibition is a known mechanism for this scaffold, direct activity against USP1/UAF1 has not been established.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity. For analogues of this compound, SAR studies have primarily focused on modifications at the N-1 and C-3 positions of the pyrrolidine (B122466) ring and on the aromatic substituents.

The biological activity of pyrrolidine-dione derivatives is highly sensitive to the nature and position of substituents.

N-1 Position (Benzyl Group): The substituent at the N-1 position significantly influences the compound's properties. In the case of this compound, the benzyl (B1604629) group provides a key lipophilic and aromatic interaction point. In related anticonvulsant series, replacing this group with other moieties, such as acetamide (B32628) fragments linked to arylpiperazines, has been shown to modulate the spectrum of activity, extending it across different seizure models. mdpi.com

C-3 Position (Methyl Group): The substituent at the C-3 position is critical for determining the potency and type of anticonvulsant activity. Studies comparing different alkyl and aryl groups at this position have shown that even small changes can have a profound impact. For example, in one series of pyrrolidine-2,5-diones, 3-methyl derivatives were found to be more active in the maximal electroshock (MES) seizure model, whereas derivatives with larger groups like 3-isopropyl or 3-benzhydryl showed better protection in the subcutaneous pentylenetetrazole (scPTZ) test. nih.gov This indicates that the size and nature of the C-3 substituent can tune the compound's selectivity for different underlying seizure mechanisms.

Aromatic Ring Substituents: Modifications to the aromatic rings, such as the one on the N-1 benzyl group, are a common strategy for optimizing activity. In many classes of neurologically active compounds, the introduction of electron-withdrawing groups (e.g., halogens, trifluoromethyl) on phenyl rings can enhance potency. For cholinesterase inhibitors, the substitution pattern on aryl rings attached to the core structure was found to be a key element controlling biological efficacy. mdpi.com

The following table summarizes SAR findings from studies on related pyrrolidine-2,5-dione anticonvulsants.

| Compound Series | Position Modified | Substituent Type | Impact on Anticonvulsant Activity | Reference |

|---|---|---|---|---|

| 1,3-disubstituted pyrrolidine-2,5-diones | C-3 | Methyl | More active in MES test | nih.gov |

| 1,3-disubstituted pyrrolidine-2,5-diones | C-3 | Isopropyl / Benzhydryl | More active in scPTZ test | nih.gov |

| N-(arylpiperazine)acetamide pyrrolidine-2,5-diones | Arylpiperazine | 3-Trifluoromethylphenyl | Most active in MES test | nih.gov |

| N-(arylpiperazine)acetamide pyrrolidine-2,5-diones | Arylpiperazine | 3,4-Dichlorophenyl | Active in both MES and scPTZ tests | nih.gov |

The pyrrolidine ring of this compound contains a chiral center at the C-3 position. The stereochemistry of carbons within the pyrrolidine scaffold is a critical determinant of biological activity. nih.govresearchgate.net Different stereoisomers (enantiomers or diastereomers) can adopt distinct spatial orientations, leading to varied binding affinities and interactions with enantioselective biological targets like proteins and enzymes. nih.govresearchgate.net

The non-planar, puckered conformation of the pyrrolidine ring, a phenomenon known as "pseudorotation," contributes to its three-dimensional coverage and ability to fit into specific binding pockets. nih.gov The orientation of the substituent at the C-3 position (in this case, the methyl group) relative to the rest of the molecule can profoundly affect how the compound docks with its target. For example, in a study of related hybrid anticonvulsants that possessed a chiral center in an attached phenylacetamide moiety, the synthesis and testing of specific stereoisomers revealed that the R-configuration led to more potent anticonvulsant properties. nih.gov Although specific enantioselective studies on this compound itself are not prominently reported, the established principles of stereopharmacology strongly suggest that its enantiomers would exhibit different biological profiles and potencies. The synthesis of optically pure starting materials is often a requirement for producing drugs as single stereoisomers, highlighting the recognized importance of stereochemistry in this class of compounds. mdpi.com

Based on the comprehensive search conducted, there is currently a lack of publicly available scientific literature detailing the specific lead optimization strategies and structure-activity relationships (SAR) for the chemical compound “this compound”.

While the existence of this compound is documented in chemical databases and patent literature, detailed studies focusing on its chemical modifications to enhance biological activity or pharmacokinetic properties could not be retrieved. The broader class of pyrrolidine-2,4-diones has been investigated for various biological activities, but specific research findings pertaining to the lead optimization of the 1-benzyl-3-methyl substituted variant are not available.

Therefore, it is not possible to generate an article section on the “” with a subsection on “Lead Optimization Strategies Based on Chemical Modifications” for this compound that meets the requirements of being thorough, informative, and based on detailed research findings and data tables.

To provide the requested article, access to proprietary research data or unpublished studies would be necessary. As such, the information required to fulfill this request is not present in the public domain at this time.

Applications in Chemical Research and Beyond Excluding Clinical/drug Properties

Application as Synthetic Intermediates for Complex Organic Molecules and Natural Products

The pyrrolidine-2,4-dione (B1332186) core is a prominent feature in numerous biologically active natural products and complex organic molecules. The subject compound, 1-benzyl-3-methylpyrrolidine-2,4-dione, serves as a valuable synthetic intermediate, providing a foundational scaffold for the construction of more intricate molecular architectures. The reactivity of the dione (B5365651) system, particularly the active methylene (B1212753) group at the 3-position and the two carbonyl groups, allows for a variety of chemical transformations.

Researchers have utilized similar pyrrolidinedione structures in multicomponent reactions to generate diverse libraries of heterocyclic compounds. For instance, the condensation of aromatic aldehydes, amines, and dialkyl acetylenedicarboxylates can lead to polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. beilstein-journals.org These reactions highlight the potential of the pyrrolidinedione core in combinatorial chemistry for the discovery of novel compounds.

The synthesis of various derivatives can be achieved through reactions such as alkylation, acylation, and condensation at the C-3 position. These modifications can introduce new functional groups and stereocenters, which are crucial for the synthesis of complex target molecules. The benzyl (B1604629) group on the nitrogen atom can also be cleaved under specific conditions, allowing for further functionalization at this position. The five-membered nitrogen-containing heterocyclic ring is a common scaffold in many bioactive molecules, making its derivatives attractive targets for synthesis. researchgate.net

Use in Material Science (e.g., Polymer Chemistry, Curing Agents)

While direct applications of this compound in material science are not extensively documented, its structural components suggest potential uses in this field. The benzyl group, for instance, is a component of polymers like poly(benzyl methacrylate), which has been studied for its unique phase behavior in ionic liquids. mdpi.com The pyrrolidine (B122466) ring is also found in certain monomers used in radical polymerization. researchcommons.org

The presence of two carbonyl groups and a tertiary amine within the this compound structure suggests its potential as a curing agent or an accelerator for epoxy resins. Amine-based compounds are well-known curing agents that react with the epoxide groups of the resin to form a cross-linked polymer network. researchgate.netevonik.com The rate and extent of curing can be influenced by the structure of the amine. While common curing agents are often primary or secondary amines, the tertiary amine in this compound could potentially act as a catalyst for the polymerization of epoxy resins.

| Structural Feature | Potential Application | Rationale |

|---|---|---|

| Benzyl Group | Monomer precursor for polymers | Component of polymers like poly(benzyl methacrylate) |

| Pyrrolidine Ring | Backbone of specialty polymers | Incorporation of heterocyclic units can modify polymer properties |

| Dicarbonyl Groups | Cross-linking sites | Can react with other functional groups to form polymer networks |

| Tertiary Amine | Curing catalyst for epoxy resins | Can accelerate the ring-opening polymerization of epoxides |

Applications in Photochemical Synthesis

Photochemical reactions offer unique pathways for the synthesis of complex molecules that are often inaccessible through traditional thermal methods. Dicarbonyl compounds, such as this compound, are known to exhibit interesting photochemical reactivity. Upon absorption of UV light, the carbonyl groups can be excited to a higher energy state, leading to various photochemical transformations. libretexts.org

One common photochemical reaction of diones is intramolecular cyclization, which can lead to the formation of strained ring systems. For example, 1,3-cyclobutanediones can undergo photochemical rearrangement to form cyclopropanones. Another possibility is the Norrish Type I cleavage, which involves the homolytic cleavage of the bond adjacent to the carbonyl group, leading to the formation of radical intermediates. These radicals can then undergo further reactions to form a variety of products.

While the specific photochemical behavior of this compound has not been extensively studied, the presence of the dione functionality suggests that it could be a substrate for various photochemical transformations, making it a potentially useful tool in photochemical synthesis.

Role as Co-catalysts in Metal-Catalyzed Reactions

Metal-catalyzed reactions are a cornerstone of modern organic synthesis, and the development of new ligands and co-catalysts is crucial for expanding their scope and efficiency. The structure of this compound, with its two carbonyl oxygen atoms and the nitrogen atom, presents potential coordination sites for metal ions.

These heteroatoms could act as a bidentate or tridentate ligand, coordinating to a metal center and influencing its catalytic activity. The formation of such metal complexes could modulate the reactivity and selectivity of the metal catalyst in various transformations, such as cross-coupling reactions, hydrogenations, and oxidations. While there are no specific reports on the use of this compound as a co-catalyst, the general principle of using organic molecules with coordinating heteroatoms to modify the properties of metal catalysts is well-established. nih.gov

| Atom | Type | Potential Role in Catalysis |

|---|---|---|

| Oxygen (C=O) | Carbonyl | Coordination to a metal center, influencing its electronic properties |

| Oxygen (C=O) | Carbonyl | Formation of a chelate ring with the metal, enhancing stability |

| Nitrogen | Tertiary Amine | Potential coordination site, though sterically hindered |

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or an enzyme, allowing for the study of its function in a biological system. nih.gov The development of novel chemical probes is a critical area of chemical biology. The pyrrolidine scaffold is a common feature in many biologically active molecules and has been explored for the development of new therapeutic agents and chemical probes. nih.gov

The this compound structure can be systematically modified to develop a library of compounds for screening as potential chemical probes. For example, the benzyl group can be replaced with other aromatic or aliphatic substituents to explore the structure-activity relationship. The methyl group at the 3-position can also be varied, and further functionalization of the pyrrolidine ring can be undertaken.

The goal of developing a chemical probe is to create a molecule with high affinity and selectivity for its target. Through iterative cycles of synthesis and biological evaluation, the this compound scaffold could be optimized to yield a potent and selective chemical probe for a specific biological target.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies for Pyrrolidine-2,4-dione (B1332186) Scaffolds

The development of efficient and stereoselective synthetic methods is crucial for accessing a diverse range of pyrrolidine-2,4-dione derivatives. While classical approaches have been established, emerging research focuses on innovative strategies that offer improved yields, reduced reaction times, and greater molecular complexity.

One promising avenue is the use of multicomponent reactions (MCRs) . MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which is an efficient and atom-economical approach. tandfonline.com Recent studies have demonstrated the utility of MCRs, such as the 1,3-dipolar cycloaddition reactions, in synthesizing a variety of pyrrolidine (B122466) analogues. tandfonline.com These methods often utilize azomethine ylides as key intermediates to construct the pyrrolidine ring with high stereoselectivity. tandfonline.com

Another area of active investigation is biocatalytic synthesis . Enzymes offer a green and highly selective alternative to traditional chemical catalysts. For instance, laccase-catalyzed oxidation of catechols followed by a 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones has been shown to produce highly functionalized pyrrolidine-2,3-diones with the creation of all-carbon quaternary stereocenters. rsc.org This approach highlights the potential of biocatalysis to generate structurally complex and enantiomerically pure pyrrolidine derivatives under mild reaction conditions. rsc.org

Furthermore, novel cyclization strategies are being explored. For example, new methods for the synthesis of fused pyrrolidine systems, such as 5,6-dihydropyrrolo[3,4-d] tandfonline.comdoi.orgfrontiersin.orgtriazol-4(2H,4H)ones, have been developed from pyrrolidine-2,4-dione precursors. doi.orgresearchgate.net These methods involve steps like cyclodehydration and cyclization with the elimination of a small molecule, showcasing the ongoing efforts to expand the chemical space accessible from the pyrrolidine-2,4-dione core. doi.orgresearchgate.net

Table 1: Emerging Synthetic Methodologies for Pyrrolidine-2,4-dione Scaffolds

| Methodology | Description | Advantages |

|---|---|---|

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single pot to form a complex product. tandfonline.com | High efficiency, atom economy, and molecular diversity. tandfonline.com |

| Biocatalytic Synthesis | Use of enzymes as catalysts for chemical transformations. rsc.org | High stereoselectivity, mild reaction conditions, and environmentally friendly. rsc.org |

| Novel Cyclization Strategies | Development of new ring-forming reactions from pyrrolidine-2,4-dione precursors. doi.orgresearchgate.net | Access to novel fused heterocyclic systems with diverse biological activities. doi.orgresearchgate.net |

Advanced Computational Modeling for Predictive Chemistry and Biological Interactions

Computational chemistry has become an indispensable tool in modern drug discovery and development. For pyrrolidine-2,4-dione derivatives, advanced computational modeling offers significant potential for predicting their chemical properties, biological activities, and interaction with target proteins.

Quantitative Structure-Activity Relationship (QSAR) studies are being employed to correlate the structural features of pyrrolidine-2,4-dione derivatives with their biological activities. rsc.org For example, 3D-QSAR models have been developed to understand the structural requirements for the antifungal activity of certain pyrrolidine-2,4-dione derivatives. rsc.org These models can guide the design of new compounds with enhanced potency by identifying key structural modifications that are likely to improve activity. rsc.org

Molecular docking is another powerful technique used to predict the binding mode of small molecules to the active site of a target protein. nih.govebi.ac.uk Docking studies have been instrumental in identifying potential biological targets for pyrrolidine-2,4-dione derivatives and in elucidating the key interactions that govern binding affinity. nih.govebi.ac.uk For instance, docking simulations have been used to support the development of pyrrolidine-2,5-dione derivatives as selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications. ebi.ac.uk

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein interactions over time. rsc.org MD simulations can reveal the conformational changes that occur upon ligand binding and can help to identify crucial amino acid residues involved in the interaction. rsc.org This detailed understanding of the binding dynamics is invaluable for the rational design of more potent and selective inhibitors.

Table 2: Computational Approaches in Pyrrolidine-2,4-dione Research

| Computational Method | Application | Insights Gained |

|---|---|---|

| QSAR | Predicting biological activity based on chemical structure. rsc.org | Identification of key structural features for enhanced potency. rsc.org |

| Molecular Docking | Predicting the binding orientation of a ligand to a protein target. nih.govebi.ac.uk | Understanding ligand-protein interactions and guiding lead optimization. nih.govebi.ac.uk |

| Molecular Dynamics (MD) | Simulating the movement of atoms and molecules over time. rsc.org | Elucidating the dynamic nature of ligand-protein binding and conformational changes. rsc.org |

Development of Functional Materials Incorporating Pyrrolidine-2,4-dione Moieties

The unique chemical properties of the pyrrolidine-2,4-dione ring system also make it an attractive building block for the development of novel functional materials. The incorporation of these moieties into polymers and other materials can impart specific properties, such as enhanced thermal stability, polarity, and selective binding capabilities.

One area of interest is the development of porous polymers for chromatographic applications. The introduction of pyrrolidone functionalities into porous microspheres has been shown to improve their performance as stationary phases in gas chromatography. mdpi.com These materials exhibit effective separation of polar analytes, highlighting the potential of pyrrolidone-containing polymers in separation science. mdpi.com

Furthermore, the reactivity of the pyrrolidine-2,4-dione scaffold allows for its incorporation into a variety of polymer architectures through post-polymerization modification. mdpi.com This approach enables the tailoring of material properties by controlling the density and distribution of the functional pyrrolidone units. The resulting materials could find applications in areas such as catalysis, sensing, and controlled drug release.

Discovery of New Mechanistic Pathways for Chemical Reactivity

A deeper understanding of the reactivity of the pyrrolidine-2,4-dione ring is essential for the development of new synthetic transformations and for predicting the behavior of these compounds in biological systems. Future research will likely focus on elucidating novel mechanistic pathways for the reactions of this versatile scaffold.

Computational studies are playing a key role in this area. For example, density functional theory (DFT) calculations have been used to propose a possible reaction mechanism for the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones from 3-pyrroline-2-one (B142641) derivatives and aliphatic amines. nih.gov These studies can provide valuable insights into the transition states and intermediates involved in a reaction, helping to explain the observed product distribution and to design more efficient synthetic routes. nih.gov

Experimental studies also continue to uncover new aspects of the reactivity of pyrrolidine-2,4-diones. For instance, the reactivity of different positions on the ring towards various reagents has been explored, leading to the synthesis of novel derivatives. researchgate.net The formation of 3-arylidenepyrrolidine-2,4-diones and diazo-coupling products demonstrates the potential for further functionalization of the core scaffold. researchgate.net

Design of Next-Generation Chemical Entities based on SAR Insights

Structure-activity relationship (SAR) studies are fundamental to the design of new chemical entities with improved biological activity and selectivity. nih.govfrontiersin.org By systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity, researchers can build a comprehensive understanding of the key structural features required for optimal performance. nih.govfrontiersin.org

For pyrrolidine-2,4-dione derivatives, SAR studies have been crucial in identifying potent and selective inhibitors of various biological targets. For example, SAR analysis has revealed that the nature and position of substituents on the pyrrolidine-2,5-dione ring can significantly influence the anticonvulsant activity of these compounds. nih.gov

The insights gained from SAR studies can be used to guide the design of next-generation chemical entities with improved pharmacokinetic and pharmacodynamic properties. nih.govfrontiersin.org The molecular diversity and complexity of pyrrolidine-based molecules provide a rich platform for the design and development of more active and less toxic drug candidates. nih.govfrontiersin.org By combining SAR data with computational modeling techniques, researchers can accelerate the drug discovery process and increase the likelihood of identifying promising new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Benzyl-3-methylpyrrolidine-2,4-dione, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves heating precursors (e.g., benzylamine derivatives) in polar aprotic solvents like DMF at 150°C for 20 hours, followed by extraction with ethyl acetate and purification via column chromatography . Reaction progress should be monitored by TLC, and yields can be improved by optimizing stoichiometry and reaction time. Microwave-assisted synthesis may reduce reaction times, as demonstrated in analogous pyrrolidine-dione syntheses .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : Single-crystal X-ray diffraction is critical for determining bond lengths (e.g., mean C–C bond: 0.005 Å) and dihedral angles, as seen in related spiro-pyrrolidine structures . Complement this with H NMR (e.g., δ 10.01 ppm for aldehyde protons in analogs) and IR spectroscopy to confirm functional groups . High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, while HPLC validates purity (>95%) for reproducible biological assays .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. Store the compound in sealed containers under dry, inert conditions (N atmosphere) away from ignition sources. Spills should be contained with absorbent materials and disposed of via hazardous waste protocols .

Advanced Research Questions

Q. How can reaction intermediates and mechanistic pathways be elucidated during synthesis?

- Methodological Answer : Employ LC-MS or GC-MS to track intermediates in real-time. For example, detect transient species like enamine or keto-enol tautomers. Isotopic labeling (e.g., C or N) combined with H-C HSQC NMR can map reaction pathways . Computational modeling (DFT) using crystallographic data predicts transition states and activation energies, aiding mechanistic validation.

Q. What factors influence the compound’s stability under varying pH, temperature, and solvent conditions?

- Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. For pH-dependent stability, incubate the compound in buffered solutions (pH 1–13) and monitor degradation via UV-Vis or HPLC. Polar solvents (e.g., DMSO) may stabilize the dione ring, while protic solvents (e.g., MeOH) could promote hydrolysis .

Q. How can computational models predict the compound’s reactivity and interactions with biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) with crystallographic coordinates to simulate binding to enzymes like monoamine oxidases or cytochrome P450. Quantum mechanical calculations (Gaussian 16) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations (AMBER) assess conformational flexibility in aqueous vs. lipid environments .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cell-based viability) to distinguish direct effects from off-target interactions. Control for batch-to-batch variability by standardizing synthesis and purity protocols. Meta-analyses of literature data (e.g., IC values) should account for experimental variables like cell lines, incubation times, and solvent carriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.